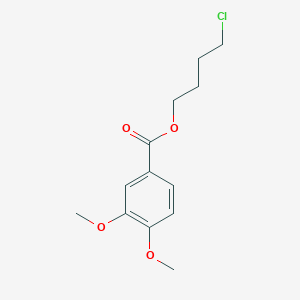

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-on

Übersicht

Beschreibung

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one is used as an antioxidant. Edaravone derivative.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Chemie

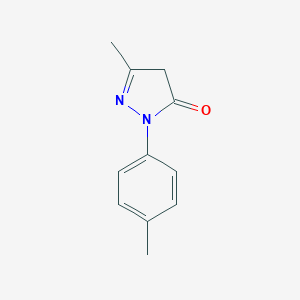

3-Methyl-1-p-tolyl-5-pyrazolon: wurde aufgrund seiner strukturellen Ähnlichkeit mit Pyrazolonderivaten, die für ihre pharmakologischen Eigenschaften bekannt sind, auf sein Potenzial in der pharmazeutischen Chemie untersucht. Die Verbindung kann als Vorläufer für die Synthese verschiedener heterocyclischer Derivate dienen, die ein breites Spektrum biologischer Aktivitäten aufweisen. So kann es beispielsweise in Mehrkomponentenreaktionen (MCRs) verwendet werden, um neue Moleküle mit potenziellen antituberkulösen und zytotoxischen Wirkungen gegen bestimmte Krebszelllinien zu erzeugen .

Organische Synthese

In der organischen Synthese kann diese Verbindung in Knoevenagel-Kondensationsreaktionen gefolgt von einer Michael-Addition unter Verwendung von L-Prolin als Katalysator verwendet werden. Diese Methode ermöglicht die effiziente Herstellung neuer organischer Moleküle, die weiter auf ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Zweigen der Chemie untersucht werden können .

Materialwissenschaft

Der Pyrazolon-Kern ist ein Schlüsselelement bei der Gestaltung organischer Materialien mit spezifischen elektronischen Eigenschaften. 3-Methyl-1-p-tolyl-5-pyrazolon könnte auf seine Verwendung bei der Entwicklung von Farbstoffen und elektrolumineszenten Materialien untersucht werden, was zu Fortschritten in der Displaytechnologie und Photovoltaik beitragen könnte .

Wirkmechanismus

Target of Action

Pyrazolone derivatives, a class to which this compound belongs, are known to have a broad range of pharmacological properties such as antimicrobial, analgesic, anti-inflammatory, antiviral, and anticancer activities .

Mode of Action

The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is acting .

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the broad range of activities associated with pyrazolone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

Eigenschaften

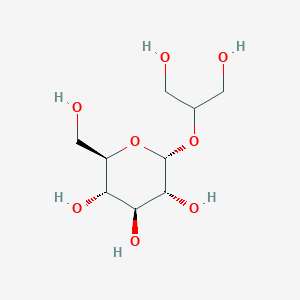

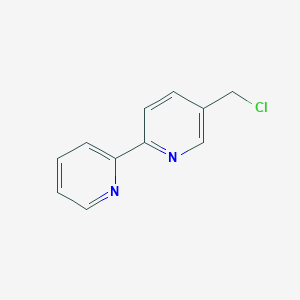

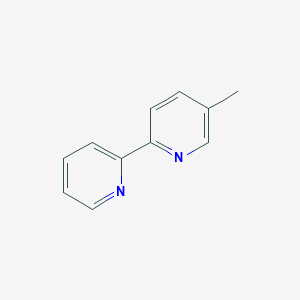

IUPAC Name |

5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOLGUXWSBWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052588 | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-92-0 | |

| Record name | 1-p-Tolyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-p-tolyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Methyl-1-p-tolyl-5-pyrazolone utilized as an internal standard in analyzing edaravone and taurine levels?

A: 3-Methyl-1-p-tolyl-5-pyrazolone exhibits similar chromatographic behavior to edaravone, making it a suitable internal standard for LC-MS/MS analysis [, , ]. This allows researchers to accurately quantify edaravone concentrations in biological samples like plasma, even with variations during sample preparation or analysis.

Q2: What analytical techniques are commonly employed to measure 3-Methyl-1-p-tolyl-5-pyrazolone and the analytes of interest?

A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary technique used [, , ]. This method offers high sensitivity and selectivity, allowing for the simultaneous determination of multiple analytes, such as edaravone and taurine, within a single run.

Q3: Can you explain the importance of method validation in these studies and what parameters are typically evaluated?

A: Method validation is crucial to ensure the accuracy, precision, and reliability of the analytical data. Researchers meticulously assess parameters like linearity, extraction recovery, precision, accuracy, and stability of the method to meet regulatory requirements [, , ]. This ensures that the results obtained are trustworthy and can be used for meaningful scientific interpretation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)